molecular formula C8H8ClIO B14775854 1-Chloro-2-ethoxy-3-iodobenzene

1-Chloro-2-ethoxy-3-iodobenzene

Cat. No.: B14775854
M. Wt: 282.50 g/mol
InChI Key: SWALIIOXCZOODJ-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-3-iodobenzene (C₈H₈ClIO, molecular weight: 282.51 g/mol) is a tri-substituted aromatic compound featuring chlorine, ethoxy, and iodine groups at the 1-, 2-, and 3-positions of the benzene ring, respectively. The ethoxy group (–OCH₂CH₃) introduces electron-donating character through resonance, while the halogens (Cl and I) contribute steric bulk and influence reactivity via inductive effects. This compound is primarily utilized in organic synthesis as a versatile building block for pharmaceuticals, agrochemicals, and materials science due to its ability to undergo regioselective substitution reactions.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-chloro-2-ethoxy-3-iodobenzene

InChI

InChI=1S/C8H8ClIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3

InChI Key

SWALIIOXCZOODJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-ethoxy-3-iodobenzene typically involves multiple steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

These reactions are usually carried out under controlled conditions to ensure the correct substitution pattern on the benzene ring. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-2-ethoxy-3-iodobenzene can undergo various types of chemical reactions:

Scientific Research Applications

1-Chloro-2-ethoxy-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring with chlorine, ethoxy, and iodine substituents, giving it unique chemical properties useful in various synthetic and industrial applications.

Chemical Synthesis

This compound is mainly used in chemical synthesis as a precursor for creating more complex organic compounds. Its synthesis generally includes several steps to ensure proper substitution patterns on the benzene ring, typically performed under controlled conditions, with industrial methods potentially using catalysts and solvents to optimize yield and purity. Interaction studies focus on its reactivity with nucleophiles and electrophiles in different chemical environments to predict its behavior in synthetic routes and potential biological mechanisms.

Pharmaceutical Development

This compound is explored in pharmaceutical development. Its unique combination of chlorine, ethoxy, and iodine groups enhances its utility in research and industry compared to similar compounds like 1-chloro-2-iodobenzene, 1-chloro-3-iodobenzene, 1-chloro-2-ethoxybenzene, 1-bromo-2-chloro-benzene, and 2-iodoaniline.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Chloro-2-iodobenzeneLacks ethoxy groupLess versatile for certain reactions
1-Chloro-3-iodobenzeneIodine positioned differentlyAffects reactivity and applications
1-Chloro-2-ethoxybenzeneLacks iodine atomReduces reactivity in coupling reactions
1-Bromo-2-chloro-benzeneContains bromine instead of chlorineDifferent reactivity patterns
2-IodoanilineAmino group instead of ethoxyDifferent biological activity potential

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring can influence the reactivity and stability of these intermediates.

Comparison with Similar Compounds

Key Observations :

  • The melting point decreases significantly when iodine is positioned para to chlorine (53.57°C vs. >200°C for ortho/meta isomers), likely due to reduced symmetry and weaker intermolecular forces.
  • Solubility in polar solvents (e.g., ethanol) is retained across isomers, but para-substituted derivatives exhibit better solubility in nitrobenzene .

Substituent Variations: Ethoxy vs. Alkyl/Halogen Groups

Replacing the ethoxy group with other substituents alters electronic and steric properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-Chloro-2-ethyl-3-iodobenzene C₈H₈ClI 266.51 2-Ethyl, 3-I, 1-Cl Higher hydrophobicity due to ethyl group
1-Ethoxy-3-fluoro-2-iodobenzene C₈H₈FIO 266.05 2-I, 3-F, 1-OCH₂CH₃ Enhanced electronegativity from fluorine
1,2-Dichloro-3-iodobenzene C₆H₃Cl₂I 272.90 1-Cl, 2-Cl, 3-I Increased density and reactivity from dual Cl groups

Key Observations :

  • Ethoxy vs. Ethyl : The ethoxy group increases polarity compared to ethyl, enhancing solubility in polar aprotic solvents.

Complex Multi-Substituted Analogs

Compounds with additional halogens or functional groups demonstrate further diversification:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
1-Bromo-3-chloro-4-ethoxy-2-iodobenzene C₈H₆BrClIO 375.40 2-I, 3-Cl, 4-OCH₂CH₃, 1-Br Pharmaceutical intermediates
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₅H₁₄ClIO 372.63 4-I, 2-benzyl-OCH₂CH₃, 1-Cl Materials science applications

Key Observations :

  • Benzyl-ether groups (e.g., 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) expand conjugation, which may enhance UV absorption properties for analytical applications .

Q & A

Q. What are the key physical and chemical properties of 1-Chloro-2-ethoxy-3-iodobenzene relevant to its handling and storage?

Methodological Answer: Researchers should prioritize determining properties such as boiling point, density, and solubility. While direct data for this compound is limited, analogs like 1-Chloro-2-iodobenzene (boiling point: 234.5°C, density: 1.9515 g/cm³) and 1-Chloro-4-iodobenzene (melting point: 53.5°C) provide benchmarks . Solubility in ethanol and ether (common for chloro-iodo aromatics) suggests purification via recrystallization from ethanol. Storage should avoid light/moisture due to iodine’s photosensitivity and potential hydrolysis .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A plausible route involves sequential functionalization:

Ethoxy Introduction: Use nucleophilic aromatic substitution (SNAr) on 1-Chloro-3-iodobenzene with sodium ethoxide under anhydrous conditions (e.g., DMF, 80–100°C) .

Halogen Positioning: Alternatively, iodination via directed ortho-metalation (DoM) using LDA followed by iodine quench, though steric effects from ethoxy may require optimization .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, confirmed by TLC and NMR .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR:
    • ¹H NMR: Ethoxy protons (δ 1.2–1.4 ppm for CH3, δ 3.4–4.0 ppm for OCH2). Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-iodo vs. ortho-chloro).
    • ¹³C NMR: Iodo (C-I, δ 90–100 ppm), ethoxy (C-O, δ 60–70 ppm) .
  • MS : Molecular ion peak (M+) at m/z ≈ 298 (C8H8ClIO), with fragments indicating loss of Cl or I .
  • IR : C-O stretch (1050–1250 cm⁻¹) and C-I (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported physical properties of halogenated benzenes be resolved experimentally?

Methodological Answer: Discrepancies (e.g., melting points) often arise from impurities or polymorphic forms. Researchers should:

Reproduce Conditions : Compare purification methods (e.g., recrystallization solvents, drying protocols) .

Analytical Cross-Validation : Use DSC for melting point analysis and XRD to detect crystalline phases .

Peer Data Comparison : Cross-reference with CRC Handbook entries for analogous compounds (e.g., 1-Chloro-3-iodobenzene) to identify outliers .

Q. How do electronic effects of substituents influence regioselectivity in synthesizing this compound?

Methodological Answer:

  • Ethoxy (OEt) : Acts as an ortho/para-directing group via resonance. However, steric hindrance from the ethoxy group may favor para-substitution unless blocked .
  • Chloro (Cl) : As a meta-director, it competes with ethoxy’s directing effects. Sequential substitution (Cl first, then OEt) may optimize positioning .
  • Iodo (I) : Introduced last due to its weaker directing ability. Electrophilic iodination (e.g., I2/HNO3) targets activated positions .

Q. What experimental considerations are critical when designing multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Stability : Protect iodine from light/oxidizers using amber glassware and inert atmospheres .
  • Reaction Order : Prioritize introducing less stable groups (e.g., ethoxy before iodo) to avoid decomposition .
  • Byproduct Management : Monitor for diaryl ether formation (common in SNAr) via LC-MS and optimize base strength (e.g., K2CO3 vs. NaH) .
  • Scale-Up Challenges : Solubility limitations in polar aprotic solvents (DMF, DMSO) may necessitate phase-transfer catalysts .

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